molecular formula C11H8Br2 B11830194 6-Bromo-1-(bromomethyl)naphthalene CAS No. 86456-69-1

6-Bromo-1-(bromomethyl)naphthalene

Cat. No.: B11830194
CAS No.: 86456-69-1
M. Wt: 299.99 g/mol
InChI Key: OFUWLIWMZOLNEJ-UHFFFAOYSA-N
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Description

6-Bromo-1-(bromomethyl)naphthalene is an organic compound with the molecular formula C11H8Br2 It is a derivative of naphthalene, where two bromine atoms are substituted at the 6th position and on the methyl group attached to the 1st position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-(bromomethyl)naphthalene typically involves the bromination of 1-(bromomethyl)naphthalene. This can be achieved by treating 1-(bromomethyl)naphthalene with bromine in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the 6th position of the naphthalene ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process would likely involve large-scale bromination reactions with appropriate safety and environmental controls to handle the reactive bromine species and ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1-(bromomethyl)naphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium cyanide or potassium cyanide in the presence of a suitable solvent.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically used under mild conditions.

Major Products Formed:

    Substitution Reactions: Formation of 6-cyano-1-(bromomethyl)naphthalene.

    Coupling Reactions: Formation of biaryl compounds with various substituents depending on the organoboron reagent used.

Scientific Research Applications

6-Bromo-1-(bromomethyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-1-(bromomethyl)naphthalene in chemical reactions involves the activation of the bromine atoms for substitution or coupling reactions. The bromine atoms act as leaving groups, allowing nucleophiles or organometallic reagents to form new bonds with the naphthalene ring. The molecular targets and pathways involved depend on the specific reaction and reagents used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of two bromine atoms, which allows for more diverse chemical reactivity and the potential to form more complex molecules through substitution and coupling reactions.

Properties

CAS No.

86456-69-1

Molecular Formula

C11H8Br2

Molecular Weight

299.99 g/mol

IUPAC Name

6-bromo-1-(bromomethyl)naphthalene

InChI

InChI=1S/C11H8Br2/c12-7-9-3-1-2-8-6-10(13)4-5-11(8)9/h1-6H,7H2

InChI Key

OFUWLIWMZOLNEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C(=C1)CBr

Origin of Product

United States

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